molecular formula C30H58O2 B107455 Oleyl laurate CAS No. 19149-85-0

Oleyl laurate

Cat. No.: B107455
CAS No.: 19149-85-0
M. Wt: 450.8 g/mol
InChI Key: UGHVFDVVZRNMHY-NXVVXOECSA-N
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Mechanism of Action

Target of Action

Oleyl laurate is a long-chain ester produced from the reaction of fatty acids and alcohols . It primarily targets the lipid bilayer of cells . The lipid bilayer is crucial for maintaining the integrity of cells and regulating the passage of substances in and out of cells.

Mode of Action

This compound interacts with the lipid bilayer of cells, inducing changes in its structure . This interaction enhances the absorption of hydrophilic molecules with low permeability over the gastrointestinal epithelium . The mechanism of action is described to be indirect, by the opening of tight junctions via membrane perturbation .

Biochemical Pathways

It is known that it impacts the structural properties of a model membrane, potentially affecting transcellular permeability . This suggests that this compound may influence various biochemical pathways by altering membrane permeability and facilitating the transport of other molecules.

Pharmacokinetics

It is known that this compound is used in nanoemulsions, which can enhance the bioavailability of certain drugs . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The primary result of this compound’s action is the enhancement of the absorption of hydrophilic molecules with low permeability over the gastrointestinal epithelium . This can increase the effectiveness of certain drugs and other substances that otherwise have low bioavailability.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the formation of this compound in oil is believed to occur during the crushing and kneading processes, and its concentration is related to the increase of rancidity and the concentration of free precursors . More research is needed to fully understand how different environmental factors influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Oleyl Laurate are largely determined by its structure, which is a long-chain ester. It is involved in various biochemical reactions, particularly in the synthesis of wax esters . The enzymes that interact with this compound include fatty acyl reductase (FAR) and wax synthase (WS), which are crucial for the biosynthesis of wax esters .

Cellular Effects

This compound has been found to influence cellular function. For instance, it has been associated with enhanced oleate uptake and lipotoxicity in certain cell types .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It has been found to participate in the transesterification reaction of high molecular weight esters . This process involves binding interactions with biomolecules, enzyme activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that the emulsification process via high-energy emulsification method successfully produced nano-sized range particles . Information on the product’s stability, degradation, and long-term effects on cellular function is currently limited .

Metabolic Pathways

This compound is involved in the metabolic pathway of wax ester synthesis . It interacts with enzymes such as FAR and WS, which are crucial for this process

Transport and Distribution

This compound is transported and distributed within cells and tissues. Studies have shown that lipid transporters play an essential role in lipid delivery and distribution

Preparation Methods

Synthetic Routes and Reaction Conditions

Oleyl laurate can be synthesized through the esterification of oleyl alcohol and lauric acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards ester formation .

Industrial Production Methods

In industrial settings, this compound is produced using enzymatic synthesis, which is considered environmentally friendly and yields high-quality products. Enzymes such as lipases are used to catalyze the esterification reaction under mild conditions, such as ambient temperature and pressure . This method is preferred for its sustainability and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oleyl laurate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Oleyl Laurate

This compound is unique due to its specific combination of oleyl alcohol and lauric acid, which provides a balance of hydrophilic and lipophilic properties. This balance makes it particularly effective as a wetting agent and emollient in various formulations .

Properties

IUPAC Name

[(Z)-octadec-9-enyl] dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H58O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-21-23-25-27-29-32-30(31)28-26-24-22-20-12-10-8-6-4-2/h15-16H,3-14,17-29H2,1-2H3/b16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHVFDVVZRNMHY-NXVVXOECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)OCCCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H58O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317752
Record name Oleyl laurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19149-85-0
Record name Oleyl laurate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19149-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Z)-Octadec-9-enyl laurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019149850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oleyl laurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-octadec-9-enyl laurate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.932
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes oleyl laurate suitable for use in pharmaceutical formulations?

A1: this compound, an ester derived from lauric acid and oleyl alcohol, is primarily chosen for its role as an oil phase in nanoemulsions. [] Its properties, such as excellent wetting behavior at interfaces and a non-greasy feel upon application, make it attractive for topical pharmaceutical formulations. [] These characteristics can enhance drug delivery by improving the contact and spreadability of the formulation on the skin.

Q2: How does the choice of this compound concentration affect nanoemulsion formation?

A2: Research indicates that the concentration of this compound plays a crucial role in the formation and stability of nanoemulsions. [] For instance, using a low-energy emulsification method, an optimal concentration of 30% w/w this compound was identified for creating stable nanoemulsions containing piroxicam. [] Higher or lower concentrations might lead to larger particle sizes, phase separation, or reduced stability, compromising the desired properties of the nanoemulsion.

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